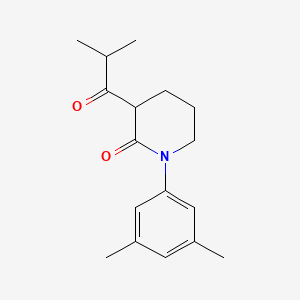
1-(3,5-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,5-Dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one, also known by its CAS number 2060058-51-5, is a compound with significant potential in various biological applications. This article aims to explore its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C17H23NO2
- Molecular Weight : 273.37 g/mol
- CAS Number : 2060058-51-5
Structural Characteristics
The compound features a piperidine ring substituted with a 3,5-dimethylphenyl group and a 2-methylpropanoyl moiety, which may influence its biological interactions and pharmacological properties.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, including:
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell signaling pathways.
Case Studies
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the piperidine structure enhance antibacterial activity, suggesting that this compound could similarly exhibit notable effects .
- Cytotoxicity Assessment :
Biological Activity Summary Table
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Mechanism | Potential interaction with cell signaling |
Structural Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 2060058-51-5 | 273.37 g/mol | Antimicrobial, Cytotoxic |
| 1-(4-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one | 2059932-10-2 | 273.37 g/mol | Moderate Cytotoxicity |
| 1-(4-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one | 2059933-11-3 | 273.37 g/mol | High Antibacterial Activity |
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-11(2)16(19)15-6-5-7-18(17(15)20)14-9-12(3)8-13(4)10-14/h8-11,15H,5-7H2,1-4H3 |
InChI Key |
BJDZURDIOUKJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCC(C2=O)C(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















